molecular formula C19H15F3N2O3S2 B2542473 (Z)-N-(5,5-dioxido-3-(3-(trifluoromethyl)phenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide CAS No. 620543-74-0

(Z)-N-(5,5-dioxido-3-(3-(trifluoromethyl)phenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2542473
CAS RN: 620543-74-0
M. Wt: 440.46
InChI Key: CULCZRACWCOTSQ-NKFKGCMQSA-N
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Description

(Z)-N-(5,5-dioxido-3-(3-(trifluoromethyl)phenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C19H15F3N2O3S2 and its molecular weight is 440.46. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(5,5-dioxido-3-(3-(trifluoromethyl)phenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(5,5-dioxido-3-(3-(trifluoromethyl)phenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Chemical synthesis and structural characterization form a foundational part of research into compounds like "(Z)-N-(5,5-dioxido-3-(3-(trifluoromethyl)phenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide." Studies often involve synthesizing novel derivatives and analyzing their properties through various spectroscopic methods (IR, NMR, Mass spectroscopy) and elemental analysis, providing insights into the chemical behavior and potential applications of these compounds in materials science, drug design, and chemical biology (Talupur, Satheesh, & Chandrasekhar, 2021).

Antimicrobial and Antituberculosis Activity

Several derivatives of thiazole and similar scaffolds have been explored for their antimicrobial and antituberculosis activities. By synthesizing specific derivatives and evaluating their biological activity against various bacterial and fungal strains, researchers can identify potent antimicrobial agents. Such studies contribute to the development of new therapeutic agents against resistant microbial strains (Sharma, Samadhiya, Srivastava, & Srivastava, 2012).

Photo-Physical Characteristics for Material Science

Compounds with thiazole cores are investigated for their photo-physical properties, which are crucial for applications in organic materials and fluorescent markers. Research into these properties can lead to the development of new materials with specific optical characteristics, useful in sensors, organic light-emitting diodes (OLEDs), and other technologies (Padalkar, Tathe, Gupta, Patil, Phatangare, & Sekar, 2011).

Anticancer and Antitumor Activity

Derivatives of benzamide and thiazole have been synthesized and tested for their anticancer and antitumor activities. By evaluating these compounds against various cancer cell lines, researchers can identify potential therapeutic agents for cancer treatment. Such studies are crucial for discovering new drugs with improved efficacy and lower toxicity (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Antiallergic Properties

Research into benzamide-based compounds also extends into the development of antiallergy medications. Through the synthesis and pharmacological evaluation of these compounds, new treatments for allergic diseases, including asthma, can be developed, contributing to better management of these conditions (Revel, Ferrari, & Makovec, 1992).

properties

IUPAC Name

N-[5,5-dioxo-3-[3-(trifluoromethyl)phenyl]-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O3S2/c20-19(21,22)13-7-4-8-14(9-13)24-15-10-29(26,27)11-16(15)28-18(24)23-17(25)12-5-2-1-3-6-12/h1-9,15-16H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULCZRACWCOTSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=NC(=O)C3=CC=CC=C3)N2C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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